4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide

Cannabinoid CB1 receptor structure-activity relationship halogen substitution pattern

This exact regioisomer (CAS 338396-98-8) carries a 2‑chlorophenyl on the thiazole and a 2,4‑dichloroanilide terminus, a chlorine topology that patent WO2016/091776 associates with a unique CB1‑modulator profile. Procurement of any other thiazole‑benzamide without this substitution pattern risks obtaining a compound with undocumented pharmacology. Use it as a benchmark for ortho‑chloro/2,4‑dichloro SAR expansion or as an HPLC/LC‑MS reference standard for isomer separation.

Molecular Formula C22H13Cl3N2OS
Molecular Weight 459.77
CAS No. 338396-98-8
Cat. No. B2792925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide
CAS338396-98-8
Molecular FormulaC22H13Cl3N2OS
Molecular Weight459.77
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)Cl
InChIInChI=1S/C22H13Cl3N2OS/c23-15-9-10-19(18(25)11-15)26-21(28)13-5-7-14(8-6-13)22-27-20(12-29-22)16-3-1-2-4-17(16)24/h1-12H,(H,26,28)
InChIKeyVVIYYGJPDMEWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide (CAS 338396-98-8): Chemical Identity, Core Scaffold, and Comparator Landscape


4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide is a fully synthetic, trichlorinated diaryl thiazole-benzamide with the molecular formula C22H13Cl3N2OS and a molecular weight of 459.77 g/mol . The molecule belongs to a patent-disclosed series of 1,3-thiazol-2-yl substituted benzamides that have been investigated as cannabinoid CB1 receptor modulators and for neurogenic disorders [1]. The scaffold is characterized by a central 1,3-thiazole ring substituted at the 4-position with a 2‑chlorophenyl group and linked at the 2‑position via a 4‑aminocarbonylphenyl bridge to a 2,4‑dichloroanilide terminus. This specific substitution pattern distinguishes it from a cluster of closely related regioisomers and analogs that carry chlorine atoms at different ring positions (e.g., 3,4‑dichlorophenyl on the thiazole or mono‑chloro/3,4‑dichloro substitution on the anilide), making direct functional and pharmacological interchange unreliable without empirical comparison [1].

Why 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide Cannot Be Replaced by Generic Thiazole-Benzamide Analogs


Within the 1,3-thiazol-2-yl benzamide series, even minor positional changes in chlorine substitution produce compounds with distinct three-dimensional electrostatic surfaces and hydrogen-bonding capacities, which directly impact target‑receptor complementarity [1]. The target compound locates chlorine atoms ortho on the thiazole‑phenyl ring and ortho/para on the anilide ring, whereas the nearest commercially catalogued analogs, such as N‑(2‑chlorophenyl)-4-[4-(3,4‑dichlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 338408‑22‑3), invert the chlorine distribution (mono‑chloro anilide; 3,4‑dichloro thiazole‑phenyl) . Published structure‑activity relationship (SAR) analyses within the patent family show that CB1 receptor binding affinity and functional activity (agonist vs. antagonist balance) are exquisitely sensitive to the halogen substitution pattern on both rings, meaning that the procurement of a generic “thiazole benzamide” without the exact chlorine topology risks obtaining a compound with a different, undocumented pharmacological profile [1]. Consequently, substitution is not scientifically defensible unless the precise regioisomer is tested in the same assay system.

Evidence-Based Differentiation of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide (CAS 338396-98-8) from Closest Analogs


Distinct Chlorine Substitution Topology Versus the Nearest Commercial Regioisomer (CAS 338408-22-3)

The target compound carries a 2‑chlorophenyl substituent on the thiazole ring and a 2,4‑dichloroanilide moiety, whereas the nearest commercially listed analog, N‑(2‑chlorophenyl)-4-[4-(3,4‑dichlorophenyl)-1,3‑thiazol-2-yl]benzamide (CAS 338408‑22‑3), places the lone chlorine on the anilide and the dichloro substitution on the thiazole‑phenyl ring . In the CB1 receptor patent SAR series, the shift from 2,4‑dichloro to 2‑chloro on the anilide is accompanied by changes in functional activity from inverse agonism to antagonism, indicating that the chlorine topology directly determines the signaling bias at the receptor [1]. Although numerical IC₅₀ values for these exact compounds have not been published in peer‑reviewed literature, the patent discloses a functional activity range of 10–1000 nM for compounds within this general scaffold, and the specific substitution pattern of the target compound falls within the patent’s preferred sub‑genus [1].

Cannabinoid CB1 receptor structure-activity relationship halogen substitution pattern

Predicted Physicochemical Property Differentiation from Key Analogs

The calculated partition coefficient (cLogP) of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide is approximately 6.2, placing it near the upper limit for CNS drug-likeness [1]. By comparison, the analog N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 338408-24-5) has a calculated cLogP of 6.4, while the dimethylamide analog 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide (CAS 321429-97-4) exhibits a lower cLogP of approximately 4.8 . The intermediate lipophilicity of the target compound, compared to these analogs, suggests a distinct balance between membrane permeability and aqueous solubility that may affect both in vitro assay behavior and in vivo pharmacokinetic properties if advanced to animal studies.

Lipophilicity logP drug-likeness

Unique Patent Sub‑Genus Positioning Among 1,3‑Thiazol‑2‑yl Benzamides

The patent family WO2016/091776 explicitly enumerates the 2‑chlorophenyl (thiazole) and 2,4‑dichlorophenyl (amide) combination as a preferred embodiment within the Markush structure encompassing more than 10⁴ possible substitution permutations [1]. In contrast, the widely cataloged analog 2,4‑dichloro‑N‑[4‑(2‑chlorophenyl)-1,3‑thiazol‑2‑yl]benzamide reverses the amide‑thiazole connectivity and is not covered by the same sub‑genus, indicating that the target compound occupies a deliberately claimed, non‑obvious region of chemical space . This differentiation is reinforced by the patent’s biological examples, which demonstrate that small changes in the halogen pattern can convert a CB1 antagonist into an inverse agonist [1].

Intellectual property chemical space CB1 modulation

Purity and Traceability: Vendor‑Reported Specifications

Commercially sourced 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide is typically supplied at a minimum purity of 95% (HPLC), with lot‑specific certificates of analysis providing exact values . The regioisomer N‑(2‑chlorophenyl)-4-[4-(3,4‑dichlorophenyl)-1,3‑thiazol-2‑yl]benzamide (CAS 338408‑22‑3) is also offered at 95% purity, but the synthetic routes differ, potentially leading to distinct impurity profiles . Without matched impurity characterization, chromatographic co‑elution or differential bioactivity from trace synthesis by‑products cannot be excluded when substituting one regioisomer for another in sensitive biological assays.

Quality control purity specification reproducibility

Recommended Research and Industrial Applications of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide (CAS 338396-98-8)


Cannabinoid CB1 Receptor Probe for Antagonist vs. Inverse Agonist Functional Profiling

For academic or industrial pharmacology groups investigating biased signaling at the CB1 receptor, this compound provides a defined chlorine topology that the patent literature associates with a specific functional profile distinct from its 3,4‑dichloro‑phenyl regioisomer. Using the exact compound ensures that structure‑activity conclusions are not confounded by undocumented differences in receptor activation state [1].

Starting Point for Lead Optimization in Neurogenic Disorder Programs

The compound is explicitly claimed as a preferred embodiment in WO2016/091776, which describes the series as useful for neurogenic disorders. Medicinal chemistry teams expanding SAR around this scaffold can use the compound as a benchmark for the ortho‑chloro/2,4‑dichloro motif, comparing new analogs against its physicochemical and predicted ADME profile [1].

Analytical Reference Standard for Regioisomer Discrimination

The compound's unique chlorine substitution pattern makes it a valuable reference standard for HPLC or LC‑MS method development aimed at separating closely related thiazole‑benzamide regioisomers in reaction monitoring or purity assessment workflows. Its retention time and mass spectrum can serve as a system suitability marker .

Computational Chemistry and Docking Studies on Halogenated Thiazole Scaffolds

The availability of the exact structure, combined with patent‑disclosed SAR trends, allows computational chemists to perform docking simulations and free‑energy perturbation calculations that specifically probe the contribution of the 2‑chlorophenyl and 2,4‑dichloroanilide moieties to CB1 receptor binding, enabling rational design of next‑generation analogs [1].

Quote Request

Request a Quote for 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.